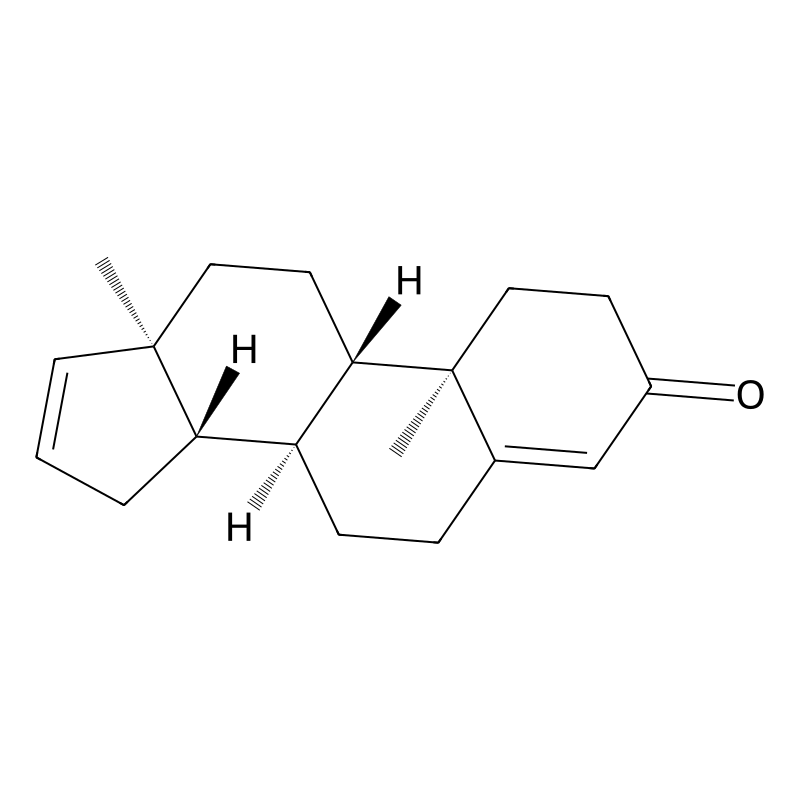

Androsta-4,16-dien-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential effects on social behavior

Modulation of social interactions

Research suggests that androstadienone may influence various aspects of social behavior, including cooperation, perception of attractiveness, and dominance perception. For instance, one study found that androstadienone increased cooperation between men . Another study indicated that women exposed to androstadienone rated men as more attractive . However, the effects on social behavior appear complex and may be influenced by various factors, including individual sensitivity and context .

Impact on emotions

Studies have explored the potential link between androstadienone and emotional processing. One study suggested that androstadienone sensitivity might be associated with increased attention to emotions in older adults . Further research is needed to understand the specific mechanisms and potential implications of this connection.

Other research areas

Physiological effects

Research is ongoing to investigate the potential physiological effects of androstadienone. Some studies have explored its effects on sweating, heart rate, and brain activity, but the results remain inconclusive and require further investigation.

Olfactory perception

Research is also focused on understanding the olfactory perception of androstadienone. Individual differences in sensitivity to the odor of androstadienone have been observed, and these differences may play a role in its behavioral effects.

Androsta-4,16-dien-3-one, also known as androstadienone, is a steroid compound classified within the 16-androstene group. It is an endogenous steroid that plays a significant role in human pheromone signaling and has been noted for its potent pheromone-like activities. Structurally, it is characterized by its unique double bond configuration at positions 4 and 16, contributing to its biological effects. The molecular formula of androsta-4,16-dien-3-one is C19H26O, with a molecular weight of approximately 270.4 g/mol .

The primary focus of scientific research on androstadienone revolves around its potential role as a pheromone. Pheromones are chemical signals that can influence the behavior of other individuals within the same species. Studies suggest that androstadienone may be perceived by the vomeronasal organ (VNO), a specialized olfactory organ located in the nose []. The VNO then transmits signals to the brain, potentially affecting mood, social behavior, and even menstrual cycles in women []. However, the exact mechanism of action and the behavioral effects of androstadienone remain a topic of ongoing research with some conflicting results [].

- Oxidation: This compound can undergo oxidation to form androstenone, a more potent pheromone. The enzyme 5α-reductase facilitates this reaction.

- Reduction: It can also be reduced to produce 3α-androstenol or 3β-androstenol through the action of 3-ketosteroid reductase .

These reactions highlight its role as a precursor in the synthesis of other biologically active steroid compounds.

Androsta-4,16-dien-3-one exhibits notable biological activities:

- Pheromonal Effects: It has been shown to influence mood and behavior, particularly in heterosexual women and homosexual men. Studies suggest that it can reduce feelings of tension and nervousness in females .

- Behavioral Influence: Research indicates that exposure to androsta-4,16-dien-3-one can affect social behaviors, increasing individualistic responses while decreasing cooperative tendencies among men .

Despite its relationship to androgenic hormones, androsta-4,16-dien-3-one does not exhibit androgenic or anabolic effects.

The synthesis of androsta-4,16-dien-3-one can be achieved through several methods:

- Biological Synthesis: It is synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase.

- Microbial Biotransformation: This method provides a cost-effective and environmentally friendly approach for producing steroid intermediates on an industrial scale .

Common Reagents and Conditions- Oxidation Reagents: Enzymes such as 5α-reductase are utilized for oxidation reactions.

- Reduction Reagents: 3-ketosteroid reductase is employed for reduction processes.

Androsta-4,16-dien-3-one has several applications across different fields:

- Fragrance Industry: It is commonly included in male fragrances due to its purported ability to enhance sexual attraction.

- Scientific Research: The compound is studied for its potential therapeutic applications related to mood regulation and anxiety disorders.

- Chemical Synthesis: It serves as a key intermediate in the synthesis of various steroidal compounds .

Research on androsta-4,16-dien-3-one has focused on its interactions with biological systems:

- Chemosensory Signaling: Studies have shown that it acts as a chemosignal that may convey information related to aggression and dominance among humans.

- Behavioral Studies: Controlled experiments have demonstrated its capacity to influence social interactions and emotional responses in both men and women .

Androsta-4,16-dien-3-one shares structural similarities with several other steroid compounds. Here are some notable comparisons:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Androstenedione | C19H26O2; a precursor to testosterone | Exhibits androgenic activity |

| Androstadienol | C19H28O; an alcohol form of androsta compounds | Precursor to androsta-4,16-dien-3-one |

| Androstenone | C18H24O; derived from androsta-4,16-dien-3-one | More potent pheromone than androsta-4,16-dien-3-one |

| 5α-Dihydrotestosterone | C19H30O2; an active metabolite of testosterone | Strong androgenic properties |

Androsta-4,16-dien-3-one stands out due to its specific pheromonal properties without exhibiting significant androgenic activity.

Androsta-4,16-dien-3-one is characterized by the molecular formula C19H26O, representing a molecular weight of 270.416 grams per mole [1] [4]. The compound belongs to the 16-androstene class of endogenous steroids and exhibits a distinctive structural architecture based on the cyclopenta[a]phenanthrene backbone typical of steroid molecules [1] [2].

The systematic International Union of Pure and Applied Chemistry name for this compound is (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one [1] [4]. The structural framework features two strategically positioned double bonds: one between carbon positions 4 and 5, and another between carbon positions 16 and 17 [2]. A ketone functional group is located at carbon position 3, contributing significantly to the compound's chemical and biological properties [1] [2].

The stereochemical configuration of androsta-4,16-dien-3-one includes five defined stereocenters, with the specific stereochemistry denoted as 8S,9S,10R,13R,14S [4] [5]. The molecular structure contains two methyl substituents at positions 10 and 13, which are characteristic features of the androstane skeleton [1] [4].

Physical Properties and Characteristics

Androsta-4,16-dien-3-one exhibits distinctive physical properties that reflect its steroidal nature and specific structural modifications. The compound presents as a white to off-white solid at ambient temperature conditions [13] [14].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 131.5-133.5°C | [7] [13] [19] |

| Boiling Point | 390.3°C at 760 mmHg | [7] [13] |

| Density | 1.07 g/cm³ | [7] [13] |

| Flash Point | 179.2°C | [13] |

| Index of Refraction | 1.559 | [13] |

| Polar Surface Area | 17.07 Ų | [13] |

| LogP (Partition Coefficient) | 4.68440 | [13] |

The compound demonstrates limited solubility in polar solvents, with slight solubility reported in chloroform and methanol [7]. The high logarithmic partition coefficient value of 4.68440 indicates significant lipophilicity, which is consistent with the compound's steroid structure and its ability to interact with biological membranes [13].

Storage requirements for androsta-4,16-dien-3-one typically specify temperatures between 2-8°C to maintain chemical stability and prevent degradation [13]. The compound exhibits stable characteristics under normal storage conditions when protected from light and moisture [14].

Spectroscopic Profile and Identification

The spectroscopic identification of androsta-4,16-dien-3-one relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation of this steroid compound [25].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the steroid framework. The vinyl proton at position 4 typically appears as a singlet around 5.74 parts per million, while signals attributed to the C-18 and C-19 methyl groups appear at approximately 0.91 and 1.22 parts per million respectively [9]. The complex multiplet patterns in the aliphatic region between 0.80-2.30 parts per million correspond to the multiple methylene and methine protons of the steroid backbone [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of androsta-4,16-dien-3-one. The carbonyl carbon at position 3 typically resonates in the characteristic ketone region around 199-211 parts per million [11]. The olefinic carbons associated with the double bonds at positions 4-5 and 16-17 appear in the alkene region between 120-170 parts per million [11].

Mass spectrometry analysis of androsta-4,16-dien-3-one yields a molecular ion peak at mass-to-charge ratio 270.2, corresponding to the molecular weight of the compound [5]. Fragmentation patterns in electron ionization mass spectrometry provide structural confirmation through characteristic steroid fragmentation pathways [5].

Ion mobility spectrometry coupled with mass spectrometry has emerged as a powerful technique for steroid analysis, offering enhanced separation capabilities for structurally similar compounds [20]. The predicted collision cross section values for androsta-4,16-dien-3-one with various adduct ions provide additional identification parameters for analytical applications [5].

Chemical Reactivity and Stability

Androsta-4,16-dien-3-one demonstrates chemical reactivity patterns characteristic of α,β-unsaturated ketone systems combined with steroid structural features. The compound exhibits stability under normal ambient conditions but can undergo various chemical transformations under specific reaction conditions [14].

The ketone functionality at position 3 serves as a primary reactive site, capable of undergoing reduction reactions to form corresponding alcohol derivatives. Enzymatic reduction using 3-ketosteroid reductase can convert androsta-4,16-dien-3-one to 3α-androstenol or 3β-androstenol, representing important metabolic transformations [2] .

The conjugated double bond system between positions 4 and 5 adjacent to the ketone group creates an activated electrophilic center susceptible to nucleophilic attack. This structural feature enables various chemical modifications including Michael addition reactions and other conjugate addition processes .

Oxidation reactions can occur at multiple sites within the molecule. The compound can be converted to androstenone through enzymatic oxidation using 5α-reductase, representing a significant biotransformation pathway [2] . This conversion involves reduction of the 16-17 double bond followed by oxidation processes.

Microbiological transformation studies have demonstrated that androsta-4,16-dien-3-one derivatives can undergo hydroxylation reactions at positions 6β, 11α, and 15β when exposed to specific fungal organisms such as Cephalosporium aphidicola [11]. These biotransformation reactions proceed with high regioselectivity and stereoselectivity.

The compound exhibits thermal stability up to its melting point range but may undergo decomposition at elevated temperatures above 200°C [13]. Chemical stability is maintained under neutral pH conditions, but the compound may be susceptible to acid-catalyzed or base-catalyzed reactions under extreme pH conditions [14].

Structure-Activity Relationships

The structure-activity relationships of androsta-4,16-dien-3-one reveal the critical importance of specific structural features for biological activity. The presence of double bonds at positions 4-5 and 16-17, combined with the ketone functionality at position 3, contributes significantly to the compound's pheromonal properties [2] [31].

Comparative analysis with structurally related steroids demonstrates that the 16-17 double bond is essential for pheromonal activity. Compounds lacking this structural feature, such as simple androstanes, do not exhibit the same biological effects observed with androsta-4,16-dien-3-one [2] [27]. The 16-androstene class of steroids, characterized by the presence of the 16-17 double bond, represents a distinct group of compounds with enhanced biological activity.

The stereochemical configuration at multiple positions influences biological activity patterns. The specific 8S,9S,10R,13R,14S configuration of androsta-4,16-dien-3-one is critical for optimal receptor binding and biological response [1] [4]. Modifications to the stereochemistry at these positions can result in dramatically altered biological profiles.

The ketone functionality at position 3 provides a key pharmacophore for biological activity. Reduction of this ketone to corresponding alcohol derivatives, such as 3α-androstenol or 3β-androstenol, results in compounds with different biological profiles and receptor affinities [27] [28]. The 3α-hydroxyl derivative typically exhibits enhanced receptor binding compared to the 3β-hydroxyl isomer.

Structure modifications involving fusion of heterocyclic rings to the steroid framework can significantly alter biological activity patterns. Studies on pyridine-fused androstane derivatives demonstrate that A-ring modifications can enhance or diminish specific biological activities depending on the target system [22] [29].

Identification Parameters (CAS 4075-07-4)

Androsta-4,16-dien-3-one is uniquely identified by Chemical Abstracts Service Registry Number 4075-07-4, which serves as the primary identification parameter for regulatory and commercial purposes [1] [4] [7]. This numerical identifier provides unambiguous chemical identification in scientific databases and regulatory documentation.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 4075-07-4 |

| European Community Number | 639-099-6 |

| Unique Ingredient Identifier | ZUZ4FHD36E |

| Lipid Maps Identifier | LMST02020142 |

| ChemSpider Identifier | 83932 |

| PubChem Compound Identifier | 92979 |

The International Chemical Identifier string for androsta-4,16-dien-3-one is InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 [1] [5]. The corresponding International Chemical Identifier Key is HNDHDMOSWUAEAW-VMXHOPILSA-N, providing a condensed hash representation of the molecular structure [1] [5].

The Simplified Molecular Input Line Entry System notation for the compound is C[C@]12CC[C@H]3C@HCCC4=CC(=O)CC[C@]34C, which encodes the complete molecular structure including stereochemical information [5].

Multiple synonymous names exist for this compound in scientific literature, including androstadienone, 4,16-androstadien-3-one, and δ4,16-androstadien-3-one [4] [7]. These alternative nomenclature systems provide additional identification pathways in various databases and publications.

Comparative Analysis with Similar Steroidal Compounds

Androsta-4,16-dien-3-one exhibits structural and functional relationships with several closely related steroidal compounds, each displaying distinct biological and chemical properties. Comparative analysis reveals both similarities and critical differences among these structurally related molecules [26] [27] [28].

| Compound | Molecular Formula | Key Structural Differences | Cross-Reactivity (%) |

|---|---|---|---|

| Androsta-4,16-dien-3-one | C19H26O | Reference compound | 164.0 |

| Androstenone | C19H28O | 5α-reduced, lacks 4-5 double bond | 100.0 |

| 3α-Androstenol | C19H30O | 3α-hydroxyl instead of ketone | 12.0 |

| 3β-Androstenol | C19H30O | 3β-hydroxyl instead of ketone | 6.47 |

| Androst-4-ene-3,17-dione | C19H26O2 | Additional ketone at position 17 | 32.7 |

Androstenone represents the most closely related compound to androsta-4,16-dien-3-one, differing primarily in the saturation of the 4-5 double bond through 5α-reduction [18] [26]. This structural modification results in enhanced biological potency and altered olfactory properties, with androstenone exhibiting more pronounced pheromonal effects [18]. The biosynthetic relationship between these compounds involves conversion of androsta-4,16-dien-3-one to androstenone via 5α-reductase enzyme activity [2] [18].

The 3α-androstenol and 3β-androstenol derivatives represent reduction products of androsta-4,16-dien-3-one, where the ketone functionality at position 3 is converted to hydroxyl groups with different stereochemical orientations [27] [28]. The 3α-isomer typically exhibits greater biological activity compared to the 3β-isomer, reflecting the importance of stereochemical configuration for receptor binding and biological response [27].

Comparative studies demonstrate that androsta-4,16-dien-3-one exhibits higher cross-reactivity in immunoassay systems compared to androstenone, suggesting enhanced antigenic properties related to the presence of the 4-5 double bond [26]. This structural feature appears to provide additional binding interactions that enhance recognition by antibody systems.

The metabolic interconversion pathways among these related compounds illustrate the central position of androsta-4,16-dien-3-one in steroid biosynthesis and metabolism [2] [28]. Enzymatic transformations can convert androsta-4,16-dien-3-one to various metabolites including androstenone, 3α-androstenol, and 3β-androstenol through specific enzymatic pathways involving 5α-reductase and 3-ketosteroid reductase activities.

Androsta-4,16-dien-3-one biosynthesis follows well-characterized steroidogenic pathways that originate from pregnenolone, the common precursor of all steroid hormones. The primary endogenous production pathway involves two distinct enzymatic routes, with the predominant mechanism proceeding through androstadienol as an intermediate [1] [2].

The principal biosynthetic route initiates with pregnenolone being converted to androsta-5,16-dien-3β-ol (androstadienol) through the specialized andien-β-synthase activity of cytochrome P450 17A1 (CYP17A1) [3] [4]. This reaction represents a unique enzymatic activity distinct from the conventional 17α-hydroxylase and 17,20-lyase functions of CYP17A1 [5] [6]. Human testicular homogenates demonstrate significant capacity for this conversion, with studies showing substantial accumulation of androstadienol during in vitro incubations with pregnenolone [7] [8].

An alternative, less efficient pathway involves the direct conversion of progesterone to androsta-4,16-dien-3-one, bypassing the androstadienol intermediate [1] [9]. This route contributes minimally to overall production under physiological conditions but may become relevant under specific hormonal states or pathological conditions.

The tissue-specific expression pattern of the requisite enzymes determines the anatomical distribution of androsta-4,16-dien-3-one production. In humans, the primary synthesis occurs in testicular Leydig cells, with secondary production sites including adrenal glands and ovaries [2] [10]. Unlike in pigs, where substantial production occurs in multiple tissues, human synthesis appears more restricted to steroidogenic organs [8].

Role of 3β-Hydroxysteroid Dehydrogenase in Synthesis

The enzyme 3β-hydroxysteroid dehydrogenase represents the critical rate-limiting step in converting androstadienol to androsta-4,16-dien-3-one. This enzyme catalyzes the oxidative conversion of the 3β-hydroxyl group to a 3-ketone while simultaneously isomerizing the double bond from the Δ5 to the Δ4 position [11] [12].

Two distinct 3β-hydroxysteroid dehydrogenase isozymes function in human steroidogenesis: type I (HSD3B1) and type II (HSD3B2) [12] [13]. Type II 3β-hydroxysteroid dehydrogenase predominantly operates in steroidogenic tissues including testes, ovaries, and adrenal glands, while type I functions primarily in peripheral tissues and placenta [12]. For androsta-4,16-dien-3-one synthesis, both isozymes contribute, with type II likely predominating in the primary synthesis sites.

The enzymatic mechanism involves nicotinamide adenine dinucleotide (NAD+) as a cofactor, with the reaction proceeding through formation of a 3-oxo-Δ5-steroid intermediate before isomerization to the final Δ4-3-ketosteroid product [12] [14]. Kinetic studies demonstrate that this conversion occurs with high efficiency, making it a quantitatively important step rather than a rate-limiting bottleneck under normal physiological conditions [16].

Regulation of 3β-hydroxysteroid dehydrogenase activity occurs through multiple mechanisms including hormonal control, substrate availability, and cofactor ratios. Luteinizing hormone stimulation enhances enzyme expression in testicular Leydig cells, directly linking gonadotropin signaling to androsta-4,16-dien-3-one production capacity [5].

Conversion from Androstadienol

The conversion of androstadienol to androsta-4,16-dien-3-one represents the penultimate step in the primary biosynthetic pathway. This transformation is mediated exclusively by 3β-hydroxysteroid dehydrogenase, which recognizes androstadienol as a specific substrate within the broader family of Δ5-3β-hydroxysteroids [11] [9].

Biochemical characterization reveals that androstadienol exhibits favorable binding kinetics with 3β-hydroxysteroid dehydrogenase, with apparent Km values in the micromolar range [16] . The conversion efficiency varies between tissue types, with testicular microsomes demonstrating the highest activity, followed by adrenal preparations [2] [3].

The reaction mechanism follows the standard 3β-hydroxysteroid dehydrogenase pathway, involving hydride transfer from the substrate to NAD+, followed by enolate formation and subsequent isomerization [12]. The presence of the 16-ene double bond in androstadienol does not significantly impair enzyme recognition or catalytic efficiency compared to conventional steroid substrates.

Metabolic flux studies using radiolabeled precursors demonstrate that this conversion step operates near equilibrium under physiological conditions, suggesting that product removal rather than enzymatic capacity primarily determines the overall rate of androsta-4,16-dien-3-one formation [2] [17]. The equilibrium position favors the ketosteroid product under normal cellular NAD+/NADH ratios.

Enzymatic Conversion to Androstenone by 5α-Reductase

The metabolic fate of androsta-4,16-dien-3-one includes reduction to androstenone through the action of 5α-reductase enzymes. This conversion represents a key step in the formation of more potent and odorous pheromones from the relatively less active precursor [11] [9] [18].

Human tissues express three 5α-reductase isozymes (SRD5A1, SRD5A2, and SRD5A3), with type 1 and type 2 being most relevant for androsta-4,16-dien-3-one metabolism [19] [20]. Type 1 5α-reductase predominates in peripheral tissues including skin, liver, and sebaceous glands, while type 2 shows higher expression in reproductive tissues [20] [21].

The enzymatic mechanism involves stereospecific reduction of the Δ4 double bond using nicotinamide adenine dinucleotide phosphate (NADPH) as the electron donor [19] [20]. The reaction proceeds through formation of an enzyme-substrate complex, followed by hydride transfer from NADPH to the α face of carbon 5, resulting in the 5α-reduced product androstenone [20].

Kinetic parameters for this conversion indicate moderate efficiency, with Km values in the range of 1-10 μM for androsta-4,16-dien-3-one as substrate [22] [20]. The reaction represents an irreversible step under physiological conditions due to the thermodynamically favorable nature of the reduction and the rapid clearance of the androstenone product [20].

Tissue distribution studies reveal that peripheral conversion of androsta-4,16-dien-3-one to androstenone occurs primarily in skin and associated appendages, including axillary regions where concentrations of both compounds are detected [2] [10]. This peripheral metabolism may explain the presence of androstenone in human secretions despite limited testicular 5α-reductase activity for 16-androstenes [2].

Further Metabolism to 3α-Androstenol and 3β-Androstenol

Androstenone undergoes subsequent reduction to form two stereoisomeric products: 3α-androstenol and 3β-androstenol. These conversions are catalyzed by distinct 3-ketosteroid reductase enzymes belonging to the aldo-keto reductase superfamily [23] [24].

The formation of 3α-androstenol primarily occurs through the action of 3α-hydroxysteroid dehydrogenase (AKR1C2 and AKR1C4), which reduces the 3-ketone group of androstenone to the corresponding 3α-hydroxyl configuration [23] [24]. This enzyme demonstrates high specificity for the 3α-stereochemistry and operates with NADPH as the requisite cofactor [25] [26].

Conversely, 3β-androstenol formation involves 3β-hydroxysteroid dehydrogenase enzymes (primarily AKR1C1), which catalyze reduction to the 3β-hydroxyl product [23]. The stereochemical outcome depends on the specific enzyme isozyme and tissue distribution, with some enzymes showing mixed stereospecificity [23].

Quantitative analysis of human biological samples reveals both metabolites in urine, plasma, and axillary secretions, with 3α-androstenol typically present in higher concentrations than the 3β-isomer [10] [27]. The relative ratios vary with age, sex, and individual metabolic capacity [10] [27].

These terminal metabolites retain biological activity as putative pheromones while exhibiting altered pharmacokinetic properties compared to their precursors [28] [10]. The conversion to these reduced forms represents a metabolic clearance mechanism while simultaneously generating compounds with distinct sensory properties and biological activities.

Metabolic Fate and Excretion

The metabolic clearance of androsta-4,16-dien-3-one follows established pathways for steroid hormone elimination, involving both phase I oxidative metabolism and phase II conjugation reactions [17] [29]. Clearance studies in humans demonstrate a metabolic clearance rate ranging from approximately 1000-1500 L/24h, indicating efficient hepatic and extrahepatic metabolism [17] [29].

Primary elimination occurs through urinary excretion of conjugated metabolites, particularly glucuronide and sulfate conjugates of the reduced products 3α-androstenol and 3β-androstenol [29]. These conjugation reactions occur predominantly in liver through the action of UDP-glucuronosyltransferases and sulfotransferases [17].

A significant portion of administered androsta-4,16-dien-3-one appears in axillary sweat, suggesting active secretion through apocrine glands [17] [30]. This secretory pathway represents both an elimination route and a mechanism for pheromonal communication, with concentrations in fresh apocrine sweat reaching several hundred micromolar levels [31] [30].

Biliary excretion contributes minimally to overall clearance, with less than 5% of administered radioactivity appearing in feces following intravenous administration [17]. The predominant elimination pathway involves renal excretion of water-soluble conjugates formed through hepatic metabolism.

Half-life determinations indicate rapid elimination with plasma half-lives of 2-4 hours for the parent compound [17]. However, the biological effects may persist longer due to tissue accumulation and sustained release from lipophilic compartments, particularly in adipose and sebaceous tissues.

Production Rates in Human Physiological Systems

Quantitative assessment of androsta-4,16-dien-3-one production in healthy humans reveals significant inter-individual variability and sex-related differences. Plasma production rate determinations using isotope dilution methodology indicate daily production rates of approximately 900-1400 μg in healthy males and 400-500 μg in females [17] [29].

Endogenous plasma concentrations measured in pooled samples from healthy donors average 0.984 μg/L in males and 0.366 μg/L in females, representing an approximately 2.7-fold sex difference [17] [29]. These concentrations reflect the balance between endogenous production and metabolic clearance under steady-state conditions.

Secretion rates in axillary regions demonstrate remarkable individual variation, with concentrations in hair extracts ranging from undetectable to over 4000 pmol per total axillary hair weight per 24 hours [10]. Male subjects consistently show higher secretion rates than females, consistent with the sex difference in plasma concentrations.

Diurnal variation studies indicate modest circadian fluctuation in plasma levels, with peak concentrations typically occurring during early morning hours coinciding with testosterone surges [10]. However, the amplitude of this variation is less pronounced than observed for conventional steroid hormones.

Age-related changes in production capacity show declining rates with advancing age in both sexes, likely reflecting decreased gonadal steroidogenic capacity and altered peripheral metabolism [10]. Pubertal onset coincides with dramatic increases in production rates, particularly in males, correlating with testicular maturation and increased androgen synthesis.